

A Comprehensive Spectroscopic Guide to 2-Chlorobenzonitrile for Advanced Research Applications

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Compound of Interest

Compound Name: 2-Chlorobenzonitrile

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Introduction: The Analytical Imperative for 2-Chlorobenzonitrile

2-Chlorobenzonitrile (C₇H₄ClN, CAS No. 873-32-5) is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.^{[1][2]} Its molecular structure, a benzene ring substituted with a chlorine atom and a nitrile group at adjacent positions, imparts specific chemical reactivity that is leveraged in complex molecular construction. For researchers and drug development professionals, an unambiguous structural confirmation and purity assessment of this building block is not merely a procedural step but a foundational requirement for ensuring the validity, reproducibility, and safety of subsequent synthetic transformations and final products.

This technical guide provides an in-depth analysis of the key spectroscopic data for **2-Chlorobenzonitrile**—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Moving beyond a simple recitation of data, this document elucidates the causality behind the observed spectral features, offering field-proven insights into data interpretation and application. Each section is designed to be a self-validating system, grounding instrumental data in the fundamental principles of chemical structure and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing a detailed map of the hydrogen (^1H) and carbon (^{13}C) atomic environments. For **2-Chlorobenzonitrile**, NMR definitively confirms the substitution pattern and the electronic influence of the chloro and nitrile groups on the aromatic ring.

^1H NMR Spectroscopy: A Map of Aromatic Protons

In the ^1H NMR spectrum of **2-Chlorobenzonitrile**, the four protons on the benzene ring exhibit distinct chemical shifts due to their unique electronic environments, which are modulated by the electron-withdrawing effects of the adjacent nitrile ($-\text{CN}$) and chlorine ($-\text{Cl}$) substituents. The spectrum, typically recorded in a solvent like deuterated chloroform (CDCl_3), reveals a complex multiplet pattern in the aromatic region.^{[1][3]}

Causality Behind the Shifts: The electronegative chlorine atom and the anisotropic effect of the nitrile group deshield the nearby protons, shifting their resonance signals downfield. The proton ortho to the nitrile group (H_6) and the proton ortho to the chlorine atom (H_3) are expected to be the most deshielded. The relative positions lead to a predictable, albeit complex, set of overlapping multiplets resulting from spin-spin coupling between adjacent protons.

Table 1: ^1H NMR Data for **2-Chlorobenzonitrile** in CDCl_3

Proton Assignment	Chemical Shift (δ , ppm) Range	Multiplicity
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| Aromatic Protons (H_3 , H_4 , H_5 , H_6) | 7.25 - 7.65 | Multiplet (m) |

Note: Specific assignments within the multiplet can be challenging without advanced 2D NMR techniques, but the overall pattern is characteristic.

Caption: ^1H NMR proton environments in **2-Chlorobenzonitrile**.

¹³C NMR Spectroscopy: The Carbon Skeleton Fingerprint

The ¹³C NMR spectrum provides an unambiguous count of the unique carbon atoms and insight into their chemical nature. **2-Chlorobenzonitrile** has seven carbon atoms, six in the aromatic ring and one in the nitrile group, all of which are chemically inequivalent and thus produce distinct signals.[1][4]

Causality Behind the Shifts:

- Nitrile Carbon (C≡N): The sp-hybridized carbon of the nitrile group is significantly deshielded and appears downfield, a highly characteristic signal.
- Substituted Carbons (C1 & C2): The carbons directly attached to the nitrile (C1) and chlorine (C2) are quaternary and their shifts are strongly influenced by these substituents.
- Aromatic CH Carbons (C3-C6): These carbons appear in the typical aromatic region, with their specific shifts determined by their proximity to the electron-withdrawing groups.

Table 2: ¹³C NMR Data for **2-Chlorobenzonitrile** in CDCl₃[1][4]

Carbon Assignment	Chemical Shift (δ, ppm)
C1 (-C-CN)	~111.8
C2 (-C-Cl)	~140.0
C3	~127.8
C4	~130.2
C5	~134.5
C6	~137.7

| C≡N | ~115.2 |

Caption: ¹³C NMR carbon environments in **2-Chlorobenzonitrile**.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of **2-Chlorobenzonitrile** provides clear, diagnostic evidence for its key structural features.^[5]

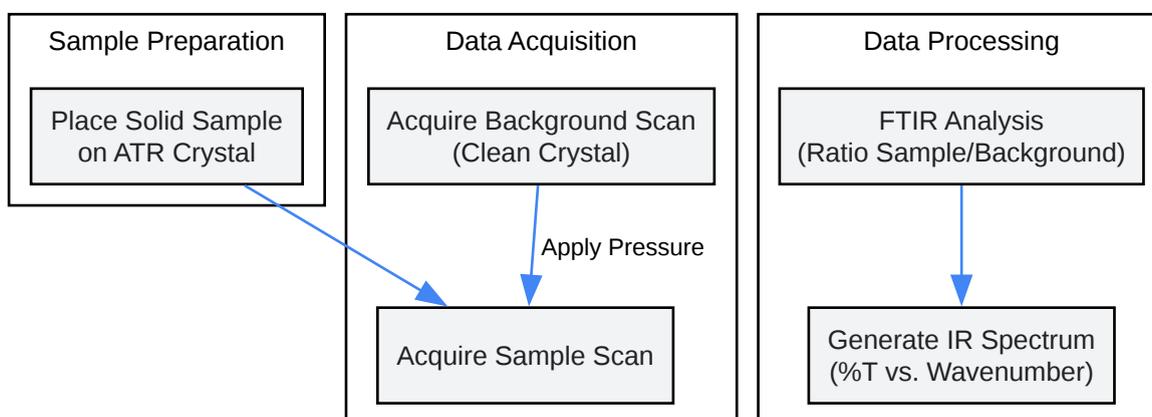
Table 3: Key IR Absorption Bands for **2-Chlorobenzonitrile**^{[1][5][6]}

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~2225	C≡N stretch (nitrile)	Strong, Sharp
3050 - 3100	C-H stretch (aromatic)	Medium
1570 - 1600	C=C stretch (aromatic ring)	Medium-Strong
~750	C-Cl stretch	Strong

| 700 - 900 | C-H bend (ortho-disubstituted) | Strong |

Interpretation of Key Peaks:

- **The Nitrile Stretch (C≡N):** The most diagnostic peak is the sharp, strong absorption around 2225 cm⁻¹. Its presence is a definitive marker for the nitrile functional group. The position is characteristic of a nitrile conjugated with an aromatic system.
- **Aromatic Region:** Absorptions for aromatic C-H and C=C stretching confirm the presence of the benzene ring.
- **Carbon-Halogen Bond:** The strong absorption around 750 cm⁻¹ is characteristic of the C-Cl stretching vibration.



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Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure. For **2-Chlorobenzonitrile**, with a molecular formula of C_7H_4ClN , the nominal molecular weight is 137 g/mol .[7]

Interpretation of the Mass Spectrum:

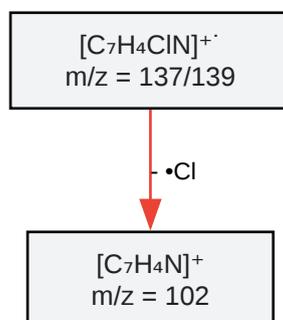
- **Molecular Ion Peak (M^+):** The spectrum will show a molecular ion peak at a mass-to-charge ratio (m/z) of 137.[6][7]
- **Isotopic Peak ($M+2$):** A hallmark of chlorine-containing compounds is the presence of an $M+2$ peak. Due to the natural abundance of the ^{37}Cl isotope (approximately 24.5%) relative to the ^{35}Cl isotope (75.5%), a peak will appear at m/z 139 with an intensity that is roughly one-third that of the M^+ peak at m/z 137.[8] This 3:1 ratio is a definitive indicator of a single chlorine atom.
- **Key Fragments:** Electron ionization (EI) is a high-energy technique that causes the molecular ion to fragment. The major observed fragment is typically due to the loss of the chlorine

atom, resulting in a prominent peak at m/z 102 ($C_7H_4N^+$).^{[6][7]} Another potential fragmentation is the loss of hydrogen cyanide (HCN), leading to a fragment at m/z 110.

Table 4: Major Mass Spectrometry Peaks for **2-Chlorobenzonitrile** (EI-MS)^{[6][7]}

m/z	Proposed Fragment	Significance
139	$[C_7H_4^{37}ClN]^+$	M+2 Isotope Peak
137	$[C_7H_4^{35}ClN]^+$	Molecular Ion (M^+)

| 102 | $[C_7H_4N]^+$ | $[M - Cl]^+$ |



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